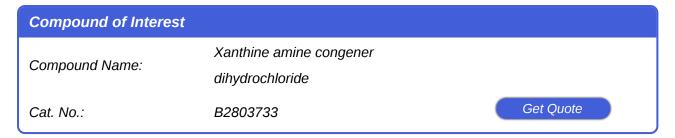


The Pharmacological Profile of Xanthine Amine Congener (XAC): An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine Amine Congener (XAC) is a derivative of xanthine that has been instrumental in the study of purinergic signaling, particularly as a non-selective antagonist of adenosine receptors. Its chemical structure, N-(2-aminoethyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide, allows it to interact with adenosine receptors, thereby blocking the physiological effects of adenosine. This technical guide provides a comprehensive overview of the pharmacological profile of XAC, detailing its receptor binding affinity, functional activity, and effects on intracellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Receptor Binding Affinity and Selectivity

XAC exhibits affinity for both A1 and A2 adenosine receptor subtypes, with its selectivity profile showing some species-dependent variability. The following tables summarize the binding affinities of XAC at various adenosine receptors, presented as Kb, Ki, and IC50 values.

Table 1: Binding Affinity of Xanthine Amine Congener (XAC) at Adenosine Receptors



Receptor Subtype	Species/Tis sue	Radioligand	Parameter	Value (nM)	Reference
A1	Rat Fat Cells	-	Kb	15	[1]
A1	Rat Cerebral Cortex	[3H]PIA	Ki	1.2	[2]
A1	-	-	IC50	1.8	[3]
A2A	Human Platelets	-	Kb	25	[1]
A2A	Rat PC12 Cells	-	Kb	83	[1]
A2	-	-	IC50	114	[3]
A2	Rabbit Striatum	[3H]XAC	Kd	3.8	[4]

Table 2: A1-Selectivity of Xanthine Amine Congener (XAC)

Species	Selectivity Ratio (A2 Ki / A1 Ki)	Reference	
Rat	20- to 80-fold	[4]	

Functional Activity

The antagonist properties of XAC are evident in its ability to inhibit the downstream signaling cascades initiated by adenosine receptor activation. A primary mechanism of adenosine receptor signaling is the modulation of adenylyl cyclase activity, leading to changes in intracellular cyclic AMP (cAMP) levels.

Adenylyl Cyclase Activity

XAC has been shown to antagonize the effects of adenosine agonists on adenylyl cyclase. In human platelets, which endogenously express A2A receptors, XAC reduces the adenylate cyclase activity stimulated by 5'-N-ethylcarboxamidoadenosine (NECA).[1] Similarly, in rat fat



cell membranes, XAC reverses the R-PIA-induced inhibition of isoproterenol-stimulated adenylyl cyclase activity.[1]

Table 3: Functional Activity of Xanthine Amine Congener (XAC) in Adenylyl Cyclase Assays

Tissue/Cell Type	Agonist	Effect of XAC	Parameter	Value (nM)	Reference
Human Platelets	NECA	Reduces adenylate cyclase stimulation	EC50 (in presence of XAC)	1000	[1]
Human Platelets	NECA	Reduces adenylate cyclase stimulation	EC50 (in absence of XAC)	310	[1]
Rat Fat Cell Membranes	R-PIA	Reverses inhibition of isoproterenol- stimulated adenylate cyclase	IC50 (in presence of XAC)	146	[1]
Rat Fat Cell Membranes	R-PIA	Reverses inhibition of isoproterenol- stimulated adenylate cyclase	IC50 (in absence of XAC)	26	[1]

In Vivo Pharmacology

In vivo studies have demonstrated the physiological effects of XAC, particularly on the cardiovascular system. As an adenosine receptor antagonist, XAC can reverse the cardiovascular effects induced by adenosine agonists.



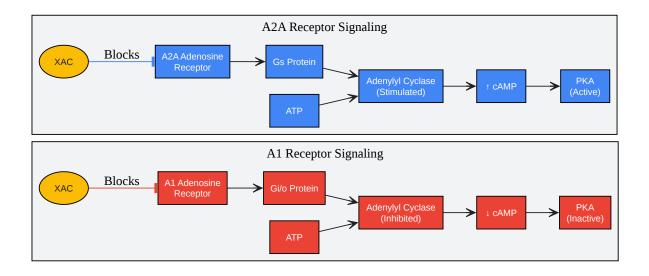
Cardiovascular Effects

In rats, XAC administered at doses ranging from 0.1 to 1.0 mg/kg has been shown to reverse the reductions in heart rate and blood pressure induced by adenosine agonists such as 2-chloro-3-deazaadenosine (2-CADO), R-PIA, and NECA.[1] This highlights its ability to block both A1 receptor-mediated bradycardia and A2 receptor-mediated hypotension.[5]

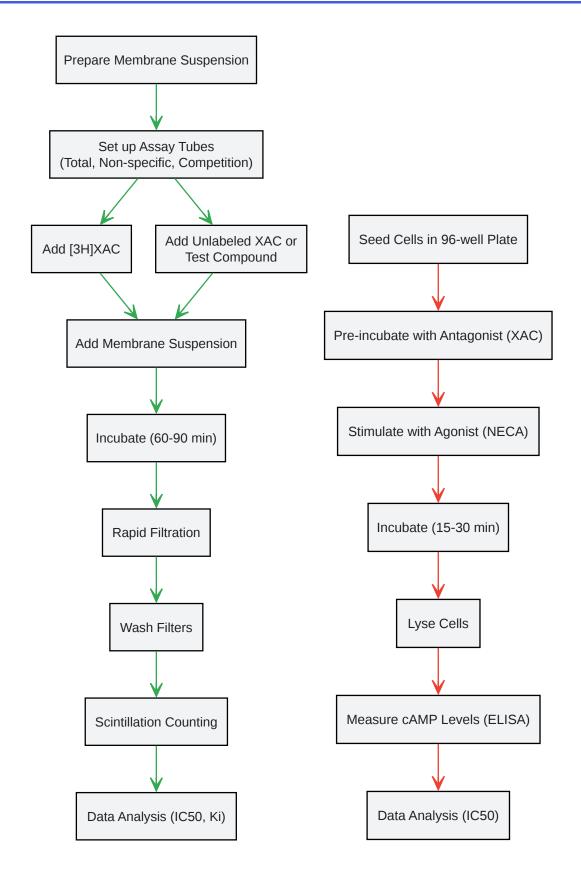
Signaling Pathways

The primary signaling pathway affected by XAC is the cAMP-dependent pathway, which is modulated by adenosine receptors. A1 and A3 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. Conversely, A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels. By blocking these receptors, XAC prevents the adenosine-mediated modulation of this pathway.









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